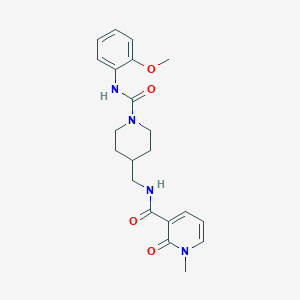
N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), synthesis methods, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1234820-78-0 |
| Structure | Structure |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Modulation : The compound shows potential in modulating enzyme activities, possibly through competitive inhibition or allosteric modulation.
- Receptor Interaction : It may influence receptor functions, impacting signal transduction pathways related to pain relief and anti-inflammatory responses .
Cytotoxicity and Antitumor Effects
Studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The presence of the methoxy group is believed to enhance its binding affinity to specific targets, increasing efficacy in pharmacological applications. For example:
- In vitro studies demonstrate significant cytotoxicity against HeLa cells, with IC50 values indicating potent activity .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation. The structural features contribute to its ability to modulate inflammatory pathways effectively.
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can significantly impact biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Presence of methoxy group | Increased binding affinity and potency |
| Variations in piperidine substituents | Altered cellular potency and selectivity |
Research indicates that derivatives with different N-substituents on the piperidine ring can yield compounds with varied potencies and biological profiles .
Case Studies
Several studies have investigated the biological activity of this compound in various contexts:
- Antitumor Activity : In a Karpas-422 xenograft model, dosing at 160 mg/kg BID demonstrated robust antitumor effects, suggesting potential for clinical applications in oncology .
- Pain Management : Experimental models indicate that the compound may be effective in modulating pain pathways, warranting further exploration in pain management therapies.
Propiedades
IUPAC Name |
N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-24-11-5-6-16(20(24)27)19(26)22-14-15-9-12-25(13-10-15)21(28)23-17-7-3-4-8-18(17)29-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,26)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKBEQPGPXRHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














